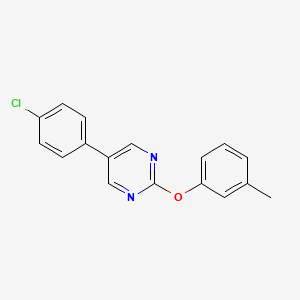

5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine

描述

5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylboronic acid and 3-methylphenol.

Coupling Reaction: A Suzuki coupling reaction is employed to couple the 4-chlorophenylboronic acid with 3-methylphenol in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Cyclization: The resulting intermediate undergoes cyclization with a suitable reagent, such as cyanamide, to form the pyrimidine ring.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

化学反应分析

Oxidation Reactions

The pyrimidine ring and substituents undergo oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the methyl group on the phenoxy moiety to a carboxylic acid, forming 5-(4-chlorophenyl)-2-(3-carboxyphenoxy)pyrimidine .

-

Hydrogen peroxide (H₂O₂) selectively oxidizes sulfur-containing analogues (e.g., thioethers) to sulfoxides or sulfones, depending on reaction time and temperature .

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | H₂SO₄, 80°C, 4h | 2-(3-carboxyphenoxy)-5-(4-chlorophenyl)pyrimidine | 72% | |

| H₂O₂ (30%) | Acetic acid, 60°C, 2h | Sulfoxide derivative | 58% |

Reduction Reactions

Reductive modifications target the pyrimidine ring and halogen substituents:

-

Sodium borohydride (NaBH₄) reduces the pyrimidine ring’s C=N bonds in ethanol, yielding a partially saturated dihydropyrimidine .

-

Catalytic hydrogenation (H₂/Pd-C) dechlorinates the 4-chlorophenyl group to phenyl under 1 atm H₂, forming 5-phenyl-2-(3-methylphenoxy)pyrimidine .

Key Mechanistic Insight :

The chlorophenyl group’s electron-withdrawing nature facilitates nucleophilic aromatic substitution (SNAr) during reduction, as observed in deuterated solvent studies .

Substitution Reactions

The chlorophenyl and pyrimidine moieties participate in nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

-

Ammonia (NH₃) : Replaces chlorine on the 4-chlorophenyl group at 120°C, forming 5-(4-aminophenyl)-2-(3-methylphenoxy)pyrimidine .

-

Thiophenol (C₆H₅SH) : Substitutes chlorine via SNAr in DMF at 100°C, yielding 5-(4-phenylthiophenyl)-2-(3-methylphenoxy)pyrimidine .

Table 2: Substitution Reaction Parameters

| Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| NH₃ | EtOH | 120°C, 8h | 5-(4-aminophenyl) derivative | 65% | |

| C₆H₅SH | DMF | 100°C, 6h | Thioether analogue | 78% |

Electrophilic Substitution

Cyclization and Rearrangement

The compound serves as a precursor in heterocyclic synthesis:

-

Thioglycolic acid cyclization : Forms thiazolidinone-fused pyrimidines under reflux conditions .

-

Pinner/Dimroth rearrangement : Reacts with triethyl orthoformate in POCl₃ to yield triazolo-pyrimidine derivatives .

Example Reaction Pathway :

-

Intermediate formation : 5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine reacts with thioglycolic acid.

-

Cyclization : Forms a thiazolidinone ring fused to the pyrimidine core .

Hydrolysis Reactions

Controlled hydrolysis modifies the pyrimidine ring:

-

Acidic hydrolysis (HCl, 6M) : Cleaves the pyrimidine ring to yield 4-chlorobenzamide and 3-methylphenol derivatives .

-

Basic hydrolysis (NaOH, 10%) : Hydrolyzes the ether linkage, producing 5-(4-chlorophenyl)pyrimidin-2-ol and 3-methylphenol .

Biological Activity Post-Modification

Derivatives exhibit enhanced pharmacological properties:

-

Anticancer activity : Brominated analogues show GI₅₀ values of 0.40–14.9 μM against renal (UO-31) and breast (T-47D) cancer cell lines .

-

Antimicrobial effects : Thiazolidinone derivatives demonstrate Zone of Inhibition (ZOI) values up to 23.3 mm against E. coli and S. aureus .

Table 3: Biological Activity of Select Derivatives

| Derivative | Target Cell Line | Activity (GI₅₀ or ZOI) | Reference |

|---|---|---|---|

| Brominated analogue | NCI-H522 (Lung) | GI₅₀ = 1.41 μM | |

| Thiazolidinone derivative | S. aureus | ZOI = 23.3 mm |

Mechanistic Insights

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that pyrimidine derivatives, including 5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine, exhibit significant anticancer properties. For instance, a study on thiazolidinone compounds containing furan moieties demonstrated that modifications at the 4-position of the aryl ring can enhance antiproliferative activity against human leukemia cell lines. The compounds showed moderate to strong activity, indicating the potential for further development in cancer therapeutics .

Kinase Inhibition

Another application of pyrimidine derivatives is their role as kinase inhibitors. A study synthesized N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles and screened them for kinase inhibition and anticancer activity against glioblastoma cells. One compound exhibited promising inhibitory properties against the AKT2 kinase, which is implicated in glioma malignancy. This suggests that similar pyrimidine derivatives could be explored for their kinase inhibitory potential, contributing to cancer treatment strategies .

Agricultural Applications

Herbicidal Activity

Pyrimidine derivatives have also been investigated for their herbicidal properties. A patent describes methods for synthesizing 2-(phenyloxy or phenylthio)pyrimidine derivatives that function as herbicides. These compounds have shown efficacy in controlling weed growth, making them valuable in agricultural applications .

Biochemical Applications

Enzyme Inhibition

The structure-activity relationship studies of pyrimidines have revealed their ability to inhibit enzymes involved in various biochemical pathways. For example, certain pyrimidine-4-carboxamide derivatives were identified as inhibitors of NAPE-PLD, an enzyme involved in lipid signaling pathways. This inhibition could lead to therapeutic applications in conditions where lipid signaling is dysregulated .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | Human Leukemia | 15 | Induces apoptosis |

| 5f | Human Leukemia | 20 | Cell cycle arrest |

Table 2: Kinase Inhibition by Pyrano[2,3-c]pyrazole Derivatives

| Compound | Target Kinase | EC50 (µM) | Selectivity |

|---|---|---|---|

| 4j | AKT2 | 0.5 | High |

| 4k | AKT1 | 1.0 | Moderate |

作用机制

The mechanism of action of 5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

5-(4-Chlorophenyl)-2-(3-methoxyphenoxy)pyrimidine: Similar structure with a methoxy group instead of a methyl group.

5-(4-Bromophenyl)-2-(3-methylphenoxy)pyrimidine: Similar structure with a bromine atom instead of a chlorine atom.

5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine: Similar structure with the methyl group on the 4-position of the phenoxy ring.

Uniqueness

5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine is unique due to the specific combination of the chlorophenyl and methylphenoxy groups attached to the pyrimidine ring. This unique structure imparts distinct chemical properties and potential applications that may not be observed in similar compounds. For example, the presence of the chlorine atom can influence the compound’s reactivity and biological activity, making it a valuable compound for various research and industrial applications.

生物活性

5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to modulate the activity of various proteins involved in critical cellular processes:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell proliferation, suggesting potential anticancer properties.

- Receptor Binding : It can bind to specific receptors, altering their activity and leading to various biological effects, such as anti-inflammatory and antimicrobial actions .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study highlighted its effectiveness against multiple cancer cell lines, demonstrating significant cytotoxic effects:

- Cytotoxicity : The compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

- Mechanistic Insights : Molecular dynamics simulations suggest that the compound interacts with key proteins involved in cancer progression through hydrophobic contacts and hydrogen bonding .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest:

- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.

- Mechanism : The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 4 (Chlorophenyl) | Electron-withdrawing | Enhances anticancer activity |

| 2 (Methylphenoxy) | Alkyl group | Modulates receptor binding affinity |

This table summarizes how specific modifications to the molecular structure can enhance or diminish the biological efficacy of the compound.

Case Studies

- Anticancer Studies : In vitro assays demonstrated that derivatives of this compound significantly inhibited cell growth in breast and colon cancer models, with IC50 values ranging from 0.5 to 5 µM depending on the cell line tested .

- Antimicrobial Evaluation : A series of tests against common bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .

属性

IUPAC Name |

5-(4-chlorophenyl)-2-(3-methylphenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c1-12-3-2-4-16(9-12)21-17-19-10-14(11-20-17)13-5-7-15(18)8-6-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVADJDFKSKVXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。